molecular formula C15H11NO4S B2456691 N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide CAS No. 439097-04-8

N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide

Cat. No.: B2456691
CAS No.: 439097-04-8
M. Wt: 301.32
InChI Key: YRPUJJVRYIRYCJ-UHFFFAOYSA-N
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Description

N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide is a complex organic compound with a unique structure that includes an indeno-dioxol ring system and a thiophene carboxamide group

Properties

IUPAC Name

N-(7-oxo-5,6-dihydrocyclopenta[f][1,3]benzodioxol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4S/c17-11-6-10(16-15(18)14-2-1-3-21-14)8-4-12-13(5-9(8)11)20-7-19-12/h1-5,10H,6-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPUJJVRYIRYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC3=C(C=C2C1=O)OCO3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the indeno-dioxol ring system followed by the introduction of the thiophene carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide can be compared with other similar compounds, such as:

  • N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide
  • N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenesulfonamide These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of the indeno-dioxol ring system and the thiophene carboxamide group, which may confer distinct properties and activities.

Biological Activity

N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The chemical formula for this compound is C14H11NO5SC_{14}H_{11}NO_5S with a molecular weight of 337.37 g/mol. The compound features a complex structure that includes an indeno-dioxole moiety and a thiophene carboxamide group.

PropertyValue
Chemical FormulaC14H11NO5S2
Molecular Weight337.37 g/mol
CAS Number861209-48-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The synthetic routes often focus on modifying the indeno-dioxole structure to enhance biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit varying levels of cytotoxicity against cancer cell lines. For instance, studies on related 7-oxo substituted analogues have shown that they can be inactive against certain leukemia cell lines (CCRF-CEM), with IC50 values exceeding 20 µg/mL . This suggests that modifications in the chemical structure can significantly impact biological efficacy.

The proposed mechanism of action for this class of compounds may involve interference with cellular pathways critical for cancer cell proliferation. The presence of the carbonyl group at position C7 has been noted to create electronic repulsions that may hinder binding to target sites within cells .

Case Studies

  • Study on Antifolate Activity :
    • A study synthesized various 7-oxo substituted analogues and tested them against leukemia cells. The results indicated a lack of significant activity, prompting further investigation into structural modifications to improve efficacy .
  • Molecular Modeling :
    • Molecular modeling studies have suggested that the electronic properties of the carbonyl group in these compounds could lead to unfavorable interactions with target proteins, thereby reducing their potential therapeutic effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via condensation of 7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ylamine with thiophene-2-carboxylic acid under acidic catalysis. Microwave-assisted methods have been shown to reduce reaction times by ~40% while maintaining yields >75% .
  • Critical Parameters : Temperature (optimized at 80–100°C), solvent choice (e.g., THF or DMF), and stoichiometric ratios (1:1.2 amine:acid) are key. Impurities often arise from incomplete ring closure in the indeno-dioxole precursor, requiring purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?

  • Key Techniques :

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., indeno-dioxole carbonyl at δ ~170 ppm) and confirms regiochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 274.25) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
    • Purity Criteria : HPLC (C18 column, acetonitrile/water gradient) should show ≥95% purity.

Q. What preliminary biological screening models are used to assess its anticancer potential?

  • In Vitro Models :

  • Cell Lines : CCRF-CEM leukemia, MCF-7 breast cancer.
  • Assays : MTT for cytotoxicity (IC50 values >20 µg/mL in leukemia; analogs show IC50 <10 µg/mL in breast cancer) .
    • Mechanistic Clues : Apoptosis induction via mitochondrial pathway (caspase-3 activation, Bcl-2 downregulation) .

Advanced Research Questions

Q. How can enantioselective synthesis of the indeno-dioxole core be achieved, and what chiral catalysts are effective?

  • Methodology : Pd-catalyzed asymmetric allyl–aryl cross-coupling using (R,R)-L2 ligands achieves enantiomeric excess (ee) >90% for the 5-vinyl intermediate. Absolute stereochemistry is confirmed via hydroboration/oxidation to (R)-2-(6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)ethanol .
  • Challenges : Racemization during acidic workup requires low-temperature quenching (-20°C) .

Q. What computational strategies are employed to predict binding modes and optimize bioactivity?

  • Molecular Docking : Targets enzymes like topoisomerase II (PDB: 1ZXM). The thiophene carboxamide group shows hydrogen bonding with Arg503, while the indeno-dioxole moiety fits into hydrophobic pockets .
  • QSAR Insights : Electron-withdrawing substituents on the thiophene ring enhance cytotoxicity (e.g., nitro groups improve IC50 by 2-fold) .

Q. How do hydrogen-bonding patterns in the crystal lattice influence physicochemical stability?

  • Analysis : Graph set analysis (Etter’s formalism) reveals R₂²(8) motifs between carbonyl oxygen and NH groups, stabilizing the lattice. Weak C–H···O interactions (2.5–3.0 Å) further enhance packing .
  • Impact : Improved thermal stability (decomposition >250°C) correlates with dense H-bond networks .

Q. How should researchers address contradictions in biological activity data across analogs?

  • Case Study : Analogs with cyclopropane carboxamide (vs. thiophene) showed no activity (IC50 >100 µM) against leukemia cells. Resolution involves:

  • Structural Reassessment : Verify regiochemistry (X-ray crystallography) .
  • Biological Replicates : Use orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability) .
    • Hypothesis Testing : Evaluate solubility (logP >3 reduces cellular uptake) and metabolic stability (CYP3A4 susceptibility) .

Methodological Guidance Table

Research Stage Key Techniques Critical Parameters References
SynthesisMicrowave-assisted condensationTime (30–60 min), solvent (DMF)
Characterization¹H/¹³C NMR, HRMSDeuterated solvents (DMSO-d6)
Biological ScreeningMTT assay, caspase-3 activationCell density (5×10⁴ cells/mL)
Computational AnalysisMolecular docking (AutoDock Vina)Grid box size (20×20×20 Å)
CrystallographySHELXL refinementR-factor convergence (<0.05)

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